Ester de BCN-PEG4-NHS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

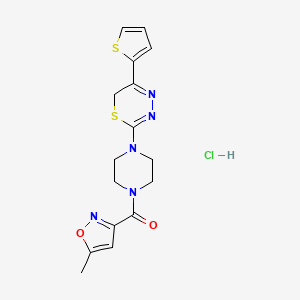

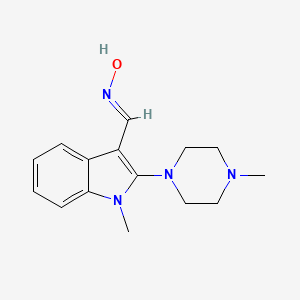

BCN-PEG4-NHS ester is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a polyethylene glycol-based linker that facilitates the connection of two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells . BCN-PEG4-NHS ester is also a click chemistry reagent, containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .

Applications De Recherche Scientifique

BCN-PEG4-NHS ester has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

BCN-PEG4-NHS ester, also known as BCN-endo-PEG4-SPA, is a PEG-based PROTAC linker . The primary targets of this compound are proteins or molecules that contain primary amines (-NH2) and azide groups .

Mode of Action

The compound contains a bicyclononyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is a type of click chemistry, which is characterized by its specificity, reliability, and biocompatibility . The compound also contains an NHS ester group, which can react with primary amines (-NH2) to form a stable amide bond .

Biochemical Pathways

BCN-PEG4-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound contains a polyethylene glycol (peg) spacer, which is known to increase solubility in aqueous media . This could potentially enhance the bioavailability of the compound.

Result of Action

The result of the action of BCN-PEG4-NHS ester is the selective degradation of target proteins via the ubiquitin-proteasome system . This can have various molecular and cellular effects depending on the specific target proteins involved.

Action Environment

The action of BCN-PEG4-NHS ester can be influenced by various environmental factors. For instance, the compound should be stored at -5°C and kept dry to avoid sunlight . These conditions can affect the stability and efficacy of the compound. Furthermore, the presence of primary amines and azide groups in the environment is necessary for the compound to function .

Analyse Biochimique

Biochemical Properties

BCN-PEG4-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The BCN group in BCN-PEG4-NHS ester enables copper-free click chemistry with azide-tagged biomolecules . This interaction allows for the labeling of primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Cellular Effects

The effects of BCN-PEG4-NHS ester on cells and cellular processes are primarily related to its ability to label proteins and other biomolecules. By labeling these molecules, BCN-PEG4-NHS ester can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of BCN-PEG4-NHS ester involves its interaction with biomolecules at the molecular level. The BCN group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules . This reaction allows BCN-PEG4-NHS ester to bind to these biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BCN-PEG4-NHS ester can change over time. The NHS-ester moiety in the compound readily hydrolyzes and becomes non-reactive . Therefore, stock solutions of the compound should be prepared immediately before use

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BCN-PEG4-NHS ester involves the reaction of BCN (bicyclo[6.1.0]nonyne) with PEG4 (polyethylene glycol with four ethylene glycol units) and NHS (N-hydroxysuccinimide) ester. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of BCN-PEG4-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

BCN-PEG4-NHS ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a copper catalyst .

Common Reagents and Conditions

Reagents: Azide-containing molecules, triethylamine (as a base)

Conditions: Mild temperatures, typically room temperature, and neutral to slightly basic pH.

Major Products

The major product formed from the reaction of BCN-PEG4-NHS ester with azide-containing molecules is a stable triazole linkage, which is a key component in the synthesis of PROTACs and other bioconjugates .

Comparaison Avec Des Composés Similaires

BCN-PEG4-NHS ester is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst, making it suitable for biological applications where copper can be toxic. Similar compounds include:

DIBO-PEG4-NHS ester: Another click chemistry reagent that undergoes SPAAC reactions but with different structural properties.

DBCO-PEG4-NHS ester: Similar to BCN-PEG4-NHS ester but with a different bicyclic structure, offering slightly different reactivity and stability profiles.

BCN-PEG4-NHS ester stands out for its high efficiency and compatibility with biological systems, making it a valuable tool in both research and therapeutic applications .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)/t20-,21+,22? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQCOKMBYCIQEJ-CBQGHPETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2402641.png)

![1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402650.png)

![tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate](/img/structure/B2402653.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2402654.png)

![Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2402658.png)